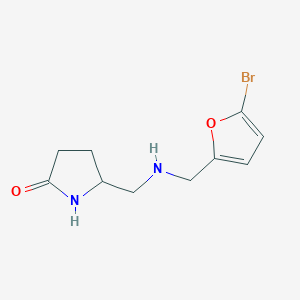

5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:

Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized by brominating furan using bromine in the presence of a suitable solvent like dichloromethane.

Aminomethylation: The bromofuran intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

Cyclization: The aminomethylated bromofuran is then cyclized with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions used but can include various substituted pyrrolidinones and furan derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to the presence of the pyrrolidinone ring.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-furaldehyde: Shares the bromofuran moiety but lacks the pyrrolidinone ring.

Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the bromofuran moiety.

Uniqueness

The uniqueness of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one lies in its combined structural features, which allow it to engage in a variety of chemical reactions and biological interactions that are not possible with either 5-bromo-2-furaldehyde or pyrrolidin-2-one alone.

This compound’s dual functionality makes it a versatile tool in both synthetic and medicinal chemistry, offering opportunities for the development of novel therapeutic agents and complex organic molecules.

Biological Activity

5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrN2O2, with a molecular weight of approximately 349.22 g/mol. The structure features a pyrrolidinone ring, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of the p300/CBP bromodomain, which plays a crucial role in transcriptional regulation associated with various cancers. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor cell proliferation, with IC50 values comparable to leading compounds in clinical trials .

Table 1: Inhibitory Activity Against p300/CBP Bromodomain

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| B4 (derivative) | 0.060 | Various tumor lines |

| A1 (lead compound) | 0.064 | Various tumor lines |

The high cell permeability of derivative B4 suggests it could be more effective than its predecessors due to reduced efflux rates, making it a promising candidate for further development .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research indicates that compounds similar to this compound may exhibit neuroprotective effects. The structure's ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrrolidinone core and the introduction of the bromofuran moiety. The synthetic pathway often explores various reaction conditions to optimize yield and purity.

Table 2: Synthetic Pathways for Related Compounds

| Compound Name | Synthesis Steps | Yield (%) |

|---|---|---|

| B4 | Multi-step synthesis involving bromination and amination | ~50% |

| A1 | Direct derivation from oleanolic acid | ~45% |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Inhibition of Tumor Growth : A study demonstrated that derivative B4 significantly reduced tumor growth in xenograft models compared to controls. This was attributed to its mechanism of inhibiting c-Myc expression and reducing H3K27 acetylation levels .

- Neuroprotective Assays : In vitro assays showed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Properties

Molecular Formula |

C10H13BrN2O2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-[[(5-bromofuran-2-yl)methylamino]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C10H13BrN2O2/c11-9-3-2-8(15-9)6-12-5-7-1-4-10(14)13-7/h2-3,7,12H,1,4-6H2,(H,13,14) |

InChI Key |

ZNAIULXLVUPHFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1CNCC2=CC=C(O2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.